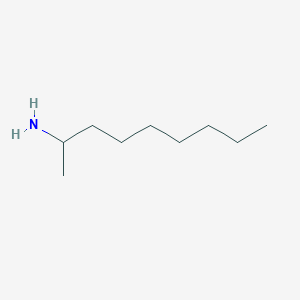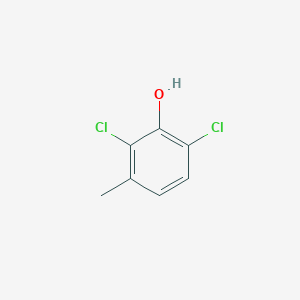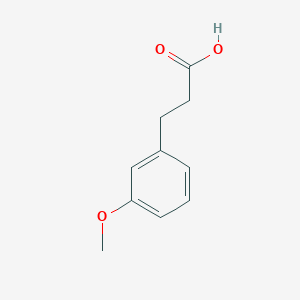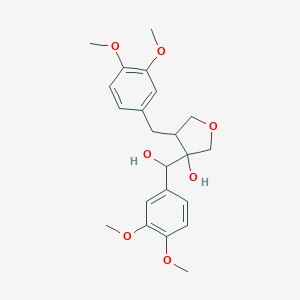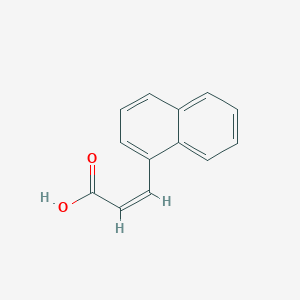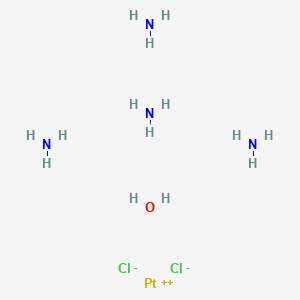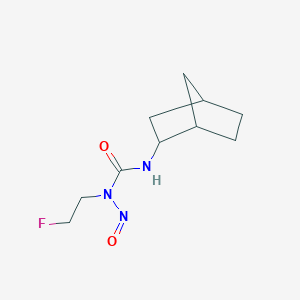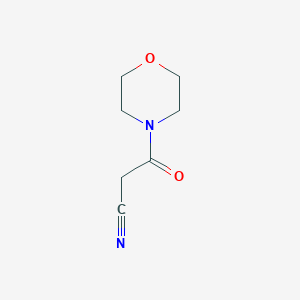
4-(Cyanoacetyl)morpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Cyanoacetyl)morpholine involves several key methods and intermediates. For example, the synthesis of 2-Aryl-3-(2-morpholinoethyl)thiazolidin-4-ones, which bear the morpholino moiety, can be achieved through one-pot reactions involving 4-(2-aminoethyl)morpholine, arenealdehydes, and mercaptoacetic acid, demonstrating the morpholine ring's utility in synthesizing complex molecules (Gouvea et al., 2016). Additionally, β-Cyanoethyl N,N-dialkylamino/N-morpholinomonochloro phosphoamidites have been prepared, showcasing the cyanoethyl group's reactivity and its role in facilitating oligonucleotide synthesis (Sinha et al., 1983).
Applications De Recherche Scientifique
-
Synthesis of Biologically Relevant Compounds
- Morpholine and its carbonyl-containing analogs, such as 4-(Cyanoacetyl)morpholine, are used in the synthesis of natural products and biologically relevant compounds .
- The methods involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- The results include the creation of various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines .
-
Pharmaceutical Applications
- Morpholine-containing compounds have been recognized for their diverse biological and therapeutic effects .
- The synthesis involves a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .
- The results include the creation of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions .
-
Industrial Applications
-
Agriculture
-
Organic Synthesis
- Morpholine is used in organic synthesis, particularly in the condensation of aldehydes with electrophiles via enamine .
- The methods involve the use of morpholine-enamines, despite their low reactivity due to the presence of the oxygen on the ring .
- The results include the creation of various organic compounds .
-
Synthesis of Natural Products
- Morpholine and its carbonyl-containing analogs, such as 4-(Cyanoacetyl)morpholine, are used in the synthesis of natural products .
- The methods involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- The results include the creation of various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines .
-
Photobiocatalysis
- Morpholine-based buffers, especially 3- (N-morpholino)propanesulfonic acid (MOPS), promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations .
- The methods involve the regeneration of the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .
- The results include the stabilization of the active forms of flavin by MOPS via formation of the spin correlated ion pair .
-
Synthesis of Morpholino Nucleosides
- Morpholines are widely embedded in compounds with a range of biological activities .
- The methods involve the use of this class of heterocycles in peptide synthesis, and as HIV protease inhibitors, antimicrobial agents, or therapeutics in obesity and diabetes, tumors, sexual dysfunction .
- The results include the creation of various morpholino nucleosides .
Safety And Hazards
Orientations Futures
The synthesis of morpholines, including 4-(Cyanoacetyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods and exploring the potential biological activities of these compounds .
Propriétés
IUPAC Name |
3-morpholin-4-yl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPMUJGZZSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864550 | |
| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanoacetyl)morpholine | |
CAS RN |
15029-32-0 | |
| Record name | 4-(Cyanoacetyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanoacetmorpholide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyanoacetyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

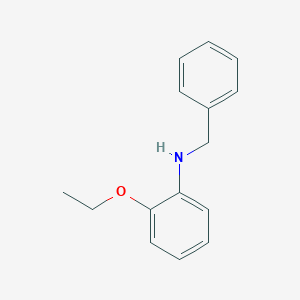
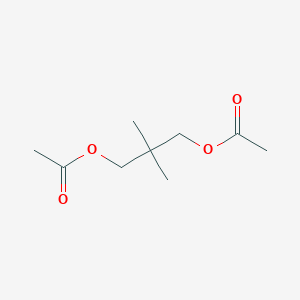
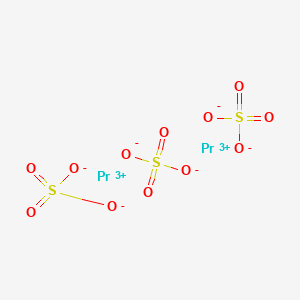
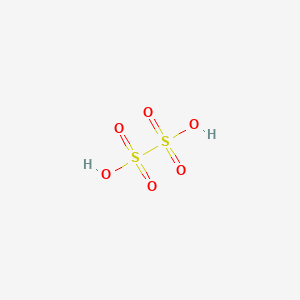

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

